REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[C:9](=S)([S:15]CC(O)=O)[S:10][CH2:11][C:12](O)=[O:13].C(N(CC)CC)C>CC(O)C>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][N:7]1[C:12](=[O:13])[CH2:11][S:10][C:9]1=[S:15])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
224 mg
|
Type
|
reactant
|
Smiles
|
C(SCC(=O)O)(SCC(=O)O)=S
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1C(SCC1=O)=S)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |